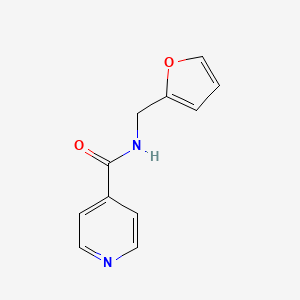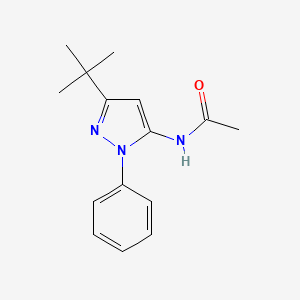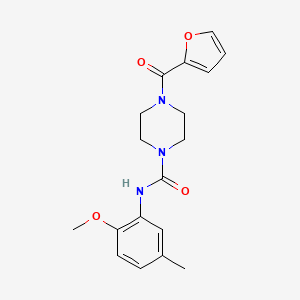
N-(furan-2-ylmethyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)pyridine-4-carboxamide, also known as 2-FPYMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biochemistry. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)pyridine-4-carboxamide is not fully understood. However, studies have shown that this compound is capable of inhibiting the proliferation of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound is capable of inducing apoptosis in cancer cells, inhibiting the growth of cancer cells, and reducing the activity of certain enzymes that are involved in cancer cell growth. This compound has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(furan-2-ylmethyl)pyridine-4-carboxamide in lab experiments is its potential as an anti-tumor agent. This compound has been shown to inhibit the proliferation of cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(furan-2-ylmethyl)pyridine-4-carboxamide. One direction is to further investigate its potential as an anti-tumor agent. Studies are needed to determine the efficacy of this compound in different types of cancer and to determine the safe dosage for use in humans. Another direction is to investigate its potential as an anti-inflammatory agent. Studies are needed to determine the efficacy of this compound in the treatment of inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify other potential applications in scientific research.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)pyridine-4-carboxamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-furoic acid with 4-cyanopyridine in the presence of a base and a coupling agent. This reaction results in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)pyridine-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicine. Studies have shown that this compound has the potential to act as an anti-tumor agent, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-7H,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQZFXMFVYMHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)
![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)


![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)



![N,N,4-trimethyl-3-[[4-methyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazol-2-ylidene]amino]benzenesulfonamide](/img/structure/B7546894.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)
![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)